Cas no 321-73-3 (1-methyl-1-phenylguanidine)

1-methyl-1-phenylguanidine structure
1-methyl-1-phenylguanidine structure
Product Name:1-methyl-1-phenylguanidine
CAS No:321-73-3
MF:C8H12ClN3
MW:185.653980255127
CID:916760
PubChem ID:9455
Update Time:2025-04-19

1-methyl-1-phenylguanidine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-1-phenylguanidine
    • 1-methyl-1-phenylguanidine,hydrochloride
    • 1-methyl-1-phenylguanidine hydrochloride(1:1)
    • AC1L1T2V
    • AC1Q38IK
    • CTK4G8334
    • GUANIDINE, 1-METHYL-1-PHENYL-, HYDROCHLORIDE
    • Guanidine, N-methyl-N-phenyl-, monohydrochloride
    • N-Methyl-N-phenyl-guanidin, Hydrochlorid
    • N-Methyl-N-phenylguanidine hydrochloride
    • N-methyl-N-phenyl-guanidine, hydrochloride
    • NSC20582
    • NSC-20582
    • 321-73-3
    • DTXSID30185894
    • NSC 20582
    • Inchi: 1S/C8H11N3.ClH/c1-11(8(9)10)7-5-3-2-4-6-7;/h2-6H,1H3,(H3,9,10);1H
    • InChI Key: LSURDYUWSFVYOI-UHFFFAOYSA-N
    • SMILES: Cl.N(C(=N)N)(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 149.09543
  • Monoisotopic Mass: 185.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • PSA: 53.11
  • LogP: 2.61830
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